![molecular formula C12H18N2O2 B2369000 2,5-Bis(isopropylamino)-1,4-benzoquinone CAS No. 21772-34-9](/img/structure/B2369000.png)
2,5-Bis(isopropylamino)-1,4-benzoquinone
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Description
2,5-Bis(isopropylamino)-1,4-benzoquinone (BIQ) is a redox-active compound that has gained significant attention in the field of organic synthesis and materials science. BIQ is a quinone derivative that possesses unique physicochemical properties, making it a promising candidate for various applications.
Scientific Research Applications
Synthesis and Biological Evaluation
A study explored the synthesis of various 2,5-bis(alkylamino)-1,4-benzoquinones, including 2,5-bis(isopropylamino)-1,4-benzoquinone, examining their effects on crop species and their cytotoxicity against different human cancer cell lines (Barbosa et al., 2010).
Antineoplastic Activity
Research on amino-substituted p-benzoquinones, including 2,5-bis(isopropylamino)-1,4-benzoquinone, revealed some compounds demonstrating inhibitory activity against human colon adenocarcinoma and leukemia L1210 screening in vitro (Mathew, Zee-Cheng, & Cheng, 1986).
Reactivity in Quinonoid-Bridged Dinuclear Complexes
A study utilized 2,5-bis[2-(methylthio)anilino]-1,4-benzoquinone to synthesize dinuclear complexes, investigating their spectroscopic characteristics and coordination modes (Sommer et al., 2013).
Synthesis, Structure, and Electrochemical Properties
Research focused on synthesizing various 2,5-bis(alkyl/arylamino)1,4-benzoquinones, including their crystal structures and electrochemical properties (Bayen et al., 2007).
Laccase-Mediated Synthesis
The laccase-mediated synthesis of 2,5-bis(alkylamino)-[1,4]-benzoquinones was performed, showcasing their similarity to natural mitomycins and their potential pharmaceutical applications (Herter et al., 2013).
Self-Assembling Molecular Complexes
A study on 2,5-bis(alkylamino)-1,4-benzoquinone focused on its self-complementary hydrogen-bonding unit and its role in forming ribbon-like backbones in molecular complexes (Zhang, Zheng, & Shen, 1998).
properties
IUPAC Name |
2,5-bis(propan-2-ylamino)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-7(2)13-9-5-12(16)10(6-11(9)15)14-8(3)4/h5-8,13-14H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGALAPCRIUJGRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=O)C(=CC1=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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